molecular formula C22H23N3O2 B4516514 [4-(3-Methoxyphenyl)piperazino](2-methyl-4-quinolyl)methanone

[4-(3-Methoxyphenyl)piperazino](2-methyl-4-quinolyl)methanone

Cat. No.: B4516514
M. Wt: 361.4 g/mol
InChI Key: CHIFCMYJRDFTHH-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a quinoline moiety

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-14-20(19-8-3-4-9-21(19)23-16)22(26)25-12-10-24(11-13-25)17-6-5-7-18(15-17)27-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFCMYJRDFTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The quinoline moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted piperazine compounds.

Scientific Research Applications

Overview

The compound 4-(3-Methoxyphenyl)piperazino(2-methyl-4-quinolyl)methanone is a heterocyclic organic molecule that has garnered interest in pharmaceutical research due to its potential therapeutic applications. It combines structural features of piperazine and quinoline, which are prevalent in many biologically active compounds. This article explores its scientific research applications, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

Synthesis: The synthesis of this compound typically involves multi-step reactions, including the use of specific solvents such as dimethylformamide and purification techniques like chromatography. The reaction conditions, including temperature and reactant concentration, are critical for achieving high yields and purity levels.

Medicinal Chemistry

The primary applications of 4-(3-Methoxyphenyl)piperazino(2-methyl-4-quinolyl)methanone lie in the field of medicinal chemistry:

  • Potential Antipsychotic Properties: Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders such as schizophrenia and depression .
  • Anxiolytic Effects: Research indicates that derivatives of quinoline and piperazine may exhibit anxiolytic properties, making this compound a candidate for further exploration in anxiety treatment .

Biological Research

In biological research, this compound can serve multiple roles:

  • Biological Probes: It can be utilized as a probe to study the interactions between quinoline and piperazine derivatives with biological macromolecules, aiding in the understanding of their biochemical pathways .
  • Metabolism Studies: The compound can also act as a model for studying the metabolism and biotransformation processes of similar structures, providing insights into drug development .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds similar to 4-(3-Methoxyphenyl)piperazino(2-methyl-4-quinolyl)methanone :

  • A study published in Pharmaceutical Research highlighted that quinoline derivatives exhibit significant activity against various cancer cell lines. The mechanism often involves intercalation with DNA, disrupting cellular processes .
  • Another investigation focused on piperazine derivatives indicated their potential as effective agents against anxiety disorders. The study emphasized the importance of structural modifications to enhance bioactivity .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 2-Fluorodeschloroketamine
  • Sulfonamide derivatives

Uniqueness: Compared to similar compounds, 4-(3-Methoxyphenyl)piperazinomethanone stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4-(3-Methoxyphenyl)piperazinomethanone, with the CAS number 1144499-04-6, is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-Methoxyphenyl)piperazinomethanone is C22H23N3O2C_{22}H_{23}N_{3}O_{2}, with a molecular weight of 361.4 g/mol. The compound features a piperazine moiety linked to a quinoline structure, which is significant for its pharmacological activities.

PropertyValue
CAS Number1144499-04-6
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of 4-(3-Methoxyphenyl)piperazinomethanone typically involves multi-step reactions, starting from readily available precursors. The synthesis may include the formation of the quinoline core followed by the introduction of the piperazine ring through nucleophilic substitution reactions.

Antitumor Activity

Research has indicated that compounds similar to 4-(3-Methoxyphenyl)piperazinomethanone exhibit significant antitumor properties. A study evaluated various derivatives and reported promising results against different cancer cell lines, suggesting that modifications in the piperazine or quinoline moieties can enhance efficacy .

Antibacterial and Antifungal Activity

The compound has also been tested for antibacterial and antifungal activities. A series of related compounds were synthesized and evaluated, showing effective inhibition against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes .

Neuropharmacological Effects

Preliminary studies suggest that compounds in this class may interact with neurotransmitter systems, particularly dopamine receptors. Modifications to the piperazine structure have been shown to influence receptor affinity and selectivity, which is crucial for developing potential treatments for neuropsychiatric disorders .

Case Studies

  • Antitumor Efficacy : A study published in PubMed investigated a range of piperazine derivatives, including those structurally similar to 4-(3-Methoxyphenyl)piperazinomethanone). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Antimicrobial Testing : In a comprehensive evaluation of synthesized piperazine derivatives, it was found that several compounds showed strong activity against Staphylococcus aureus and Candida albicans. The study highlighted structure-activity relationships that could guide future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3-Methoxyphenyl)piperazino](2-methyl-4-quinolyl)methanone
Reactant of Route 2
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[4-(3-Methoxyphenyl)piperazino](2-methyl-4-quinolyl)methanone

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